molecular formula C11H18O B12653572 5,5,7-Trimethylocta-3,7-dien-2-one CAS No. 94021-45-1

5,5,7-Trimethylocta-3,7-dien-2-one

Cat. No.: B12653572
CAS No.: 94021-45-1
M. Wt: 166.26 g/mol
InChI Key: UXHQEWRXRXZPBE-VOTSOKGWSA-N
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Description

5,5,7-Trimethylocta-3,7-dien-2-one is an organic compound with the molecular formula C11H18O. It is characterized by its unique structure, which includes three methyl groups and two double bonds in an octadienone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-Trimethylocta-3,7-dien-2-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

5,5,7-Trimethylocta-3,7-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to halogenated derivatives .

Scientific Research Applications

Fragrance Industry

5,5,7-Trimethylocta-3,7-dien-2-one is recognized for its pleasant aroma and is extensively used in the fragrance industry. Its unique scent profile makes it suitable for various products including perfumes and household fragrances.

Case Study: Fragrance Composition

A study on fragrance formulations indicated that this compound can be blended with other aromatic compounds to enhance scent complexity. The compound can be used at concentrations up to 5% in fragrance concentrates without compromising olfactory quality .

Food Flavoring

This compound also finds applications in the food industry as a flavoring agent. Its sweet and fruity notes make it a desirable additive in various food products.

Case Study: Flavor Profile Analysis

Research conducted on flavor profiles of processed foods demonstrated that the addition of this compound significantly improved the overall sensory experience of products like jams and desserts. The compound contributed positively to the "fresh" aroma perception in cream cheese and other dairy products .

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties. Preliminary studies indicate potential anti-inflammatory and antioxidant effects.

Research Findings

A study published in a peer-reviewed journal explored the biological activities of similar compounds and suggested that derivatives of this compound could exhibit significant biological activity against oxidative stress markers in cellular models .

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in various industries. The compound has a molecular formula of C11H20C_{11}H_{20} and a molecular weight of approximately 152.28 g/mol.

Safety Profile

According to safety assessments conducted by regulatory agencies, this compound is generally recognized as safe (GRAS) when used within recommended limits in food products and fragrances. However, further studies are required to fully understand its long-term effects on human health .

Summary Table of Applications

Application AreaDescriptionConcentration LimitKey Findings
FragranceUsed in perfumes and household productsUp to 5%Enhances scent complexity
Food FlavoringAdded to jams and dessertsVaries by productImproves sensory experience
TherapeuticPotential anti-inflammatory propertiesNot establishedExhibits antioxidant effects

Mechanism of Action

The mechanism of action of 5,5,7-Trimethylocta-3,7-dien-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,7-Trimethylocta-3,7-dien-2-one stands out due to its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .

Biological Activity

5,5,7-Trimethylocta-3,7-dien-2-one is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18O
  • SMILES Notation : CC(=C)CC(C)(C)/C=C/C(=O)C
  • InChI : InChI=1S/C11H18O/c1-9(2)8-11(4)10(3)7/h1,4-8H2,2-3H3/b10-9+

This compound is characterized by a unique structure that contributes to its biological activity. The presence of multiple double bonds and a ketone functional group plays a crucial role in its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be relatively low, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL)
MRSA132.9
E. coli100
Pseudomonas aeruginosa150

Cytotoxicity

While the compound shows promising antimicrobial effects, its cytotoxicity towards mammalian cells is also an important consideration. In vitro studies have shown that the compound has an IC50 value greater than 100 µM against various cell lines, suggesting a favorable selectivity index when targeting bacterial cells compared to human cells.

Case Studies

  • Study on Antimicrobial Properties :
    • A research team evaluated the antimicrobial efficacy of this compound against several pathogens. The findings highlighted its potential as a natural antimicrobial agent suitable for pharmaceutical applications.
    • The study utilized broth microdilution methods to determine MIC values and found that the compound's activity was comparable to conventional antibiotics.
  • Skin Sensitization Assessment :
    • Another significant investigation focused on the skin sensitization potential of this compound. Using a weight-of-evidence approach, researchers assessed its safety profile for cosmetic applications.
    • Results indicated that while some irritation was noted at high concentrations, the overall sensitization risk was low compared to other common fragrance compounds.

Properties

CAS No.

94021-45-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3E)-5,5,7-trimethylocta-3,7-dien-2-one

InChI

InChI=1S/C11H18O/c1-9(2)8-11(4,5)7-6-10(3)12/h6-7H,1,8H2,2-5H3/b7-6+

InChI Key

UXHQEWRXRXZPBE-VOTSOKGWSA-N

Isomeric SMILES

CC(=C)CC(C)(C)/C=C/C(=O)C

Canonical SMILES

CC(=C)CC(C)(C)C=CC(=O)C

Origin of Product

United States

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